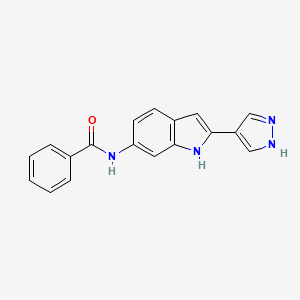
Purine, 6-((3,4-dimethylbenzyl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Purine, 6-((3,4-dimethylbenzyl)thio)- is a derivative of purine, a heterocyclic aromatic organic compound. Purines are essential components of nucleic acids (DNA and RNA), and they play a crucial role in various biological processes. The compound Purine, 6-((3,4-dimethylbenzyl)thio)- is characterized by the presence of a 3,4-dimethylbenzylthio group attached to the 6-position of the purine ring. This modification can significantly alter the compound’s chemical and biological properties, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Purine, 6-((3,4-dimethylbenzyl)thio)- typically involves the introduction of the 3,4-dimethylbenzylthio group to the purine ring. One common method involves the reaction of 6-chloropurine with 3,4-dimethylbenzylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for Purine, 6-((3,4-dimethylbenzyl)thio)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Purine, 6-((3,4-dimethylbenzyl)thio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.
Substitution: The 6-position of the purine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur-containing compounds.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Purine, 6-((3,4-dimethylbenzyl)thio)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Mécanisme D'action
The mechanism of action of Purine, 6-((3,4-dimethylbenzyl)thio)- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, purine derivatives are known to inhibit enzymes involved in nucleic acid synthesis, which can lead to antiproliferative effects on rapidly dividing cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Thiopurine: Another purine derivative with a thio group at the 6-position.
6-Mercaptopurine: A well-known purine analog used in chemotherapy.
6-Alkoxypurines: Purine derivatives with an alkoxy group at the 6-position.
Uniqueness
Purine, 6-((3,4-dimethylbenzyl)thio)- is unique due to the presence of the 3,4-dimethylbenzylthio group, which can impart distinct chemical and biological properties compared to other purine derivatives. This modification can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
82499-09-0 |
|---|---|
Formule moléculaire |
C14H14N4S |
Poids moléculaire |
270.35 g/mol |
Nom IUPAC |
6-[(3,4-dimethylphenyl)methylsulfanyl]-7H-purine |
InChI |
InChI=1S/C14H14N4S/c1-9-3-4-11(5-10(9)2)6-19-14-12-13(16-7-15-12)17-8-18-14/h3-5,7-8H,6H2,1-2H3,(H,15,16,17,18) |
Clé InChI |
WEBGUJBZGMNFSM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CSC2=NC=NC3=C2NC=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Ethylbicyclo[2.2.2]octan-1-ol](/img/structure/B12939839.png)

![4-[4,8-bis(2-ethylhexoxy)-1,1,5,5-tetraoxo-2-[4-(N-phenylanilino)phenyl]thieno[2,3-f][1]benzothiol-6-yl]-N,N-diphenylaniline](/img/structure/B12939848.png)
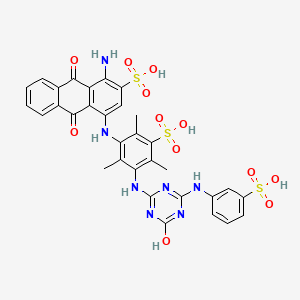
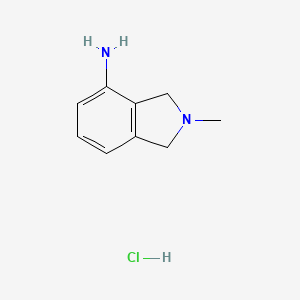
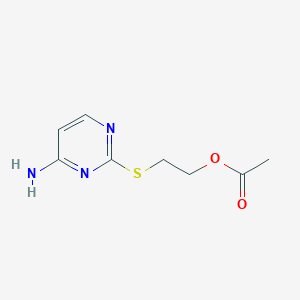
![((1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine](/img/structure/B12939869.png)

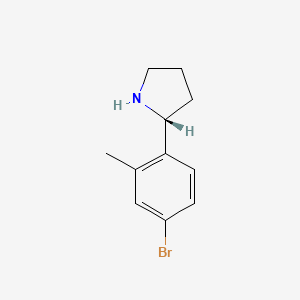
![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1h-imidazole](/img/structure/B12939889.png)
![1-{2-[(4-Methylphenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12939899.png)
